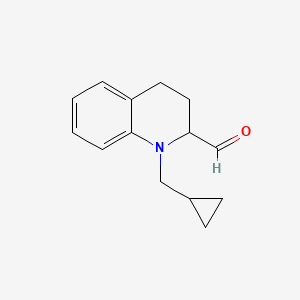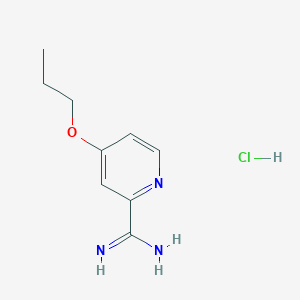
4-Propoxypicolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a propoxy group attached to a picolinimidamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxypicolinimidamide hydrochloride typically involves the reaction of 4-chloropyridine with propylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with cyanamide to yield the final product, this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Propoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-Propoxypicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Propoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Propoxypyridine
- 4-Propoxybenzamide
- 4-Propoxyaniline
Comparison
4-Propoxypicolinimidamide hydrochloride is unique due to its specific structure, which includes both a propoxy group and a picolinimidamide core. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, while 4-Propoxypyridine and 4-Propoxybenzamide may share the propoxy group, they lack the picolinimidamide core, which is crucial for the compound’s unique activities .
Propiedades
Número CAS |
1179362-47-0 |
|---|---|
Fórmula molecular |
C9H14ClN3O |
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
4-propoxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-2-5-13-7-3-4-12-8(6-7)9(10)11;/h3-4,6H,2,5H2,1H3,(H3,10,11);1H |
Clave InChI |
CNSYWHSTRTWMOT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=NC=C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


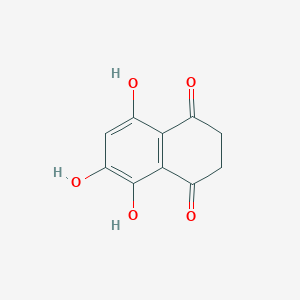

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)
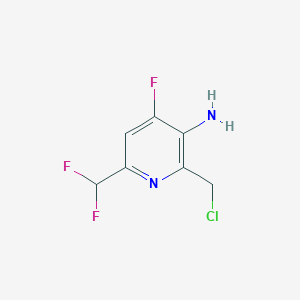

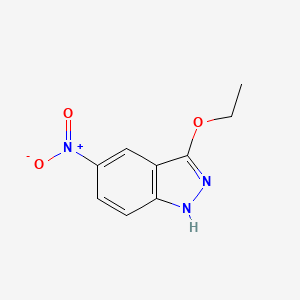

![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
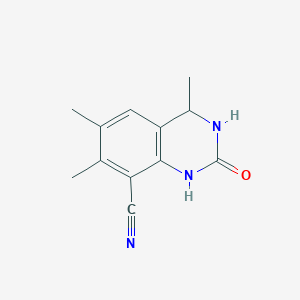
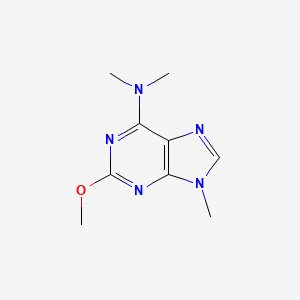


![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
